(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
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Description
(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a chemical compound with the following characteristics:
- Chemical Formula : C24H21NO4
- Synonyms : None provided in the available data.
- Structure : The compound consists of a dihydroindolone core with a fluorine atom, a methoxyphenyl group, and a keto group attached. The Z configuration indicates the geometry around the double bond.
2.
Synthesis Analysis
The compound was synthesized through the following steps:
- Reaction of N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one .
- The latter intermediate was obtained from the reaction of 4-hydroxy-benzaldehyde and acetophenone .
3.
Molecular Structure Analysis
- IR, 1H-NMR, 13C-NMR, and HR–MS spectroscopic data were used to characterize the compound.
- The asymmetric unit contains four molecules , each displaying an E-configuration of the C=C bond.
- The dihedral angle between the phenyl rings in each molecule varies between 14.9° and 45.8° .
4.
Chemical Reactions Analysis
Specific chemical reactions involving this compound were not explicitly provided in the available data. Further research may reveal additional reactions.
5.
Physical And Chemical Properties Analysis
- Melting Point : Not mentioned.
- Solubility : No data provided.
- Stability : Stability under various conditions (light, temperature, etc.) needs further investigation.
7.
Safety And Hazards
- Safety data (toxicity, flammability, etc.) were not included in the available information. Researchers should assess these aspects before handling the compound.
8.
Future Directions
- Investigate the compound’s biological activities (e.g., anti-inflammatory, anticancer, antioxidant, antimicrobial).
- Explore its potential as a starting material for synthesizing heterocycles.
- Conduct further studies on its stability and reactivity.
Please note that this analysis is based on the available data, and additional research may provide deeper insights. For a more comprehensive understanding, consult relevant scientific literature1.
properties
IUPAC Name |
(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-22-12-4-2-3-10(7-12)16(20)9-14-13-8-11(18)5-6-15(13)19-17(14)21/h2-9H,1H3,(H,19,21)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPHPSSMGRWEKX-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=C2C3=C(C=CC(=C3)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one |
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